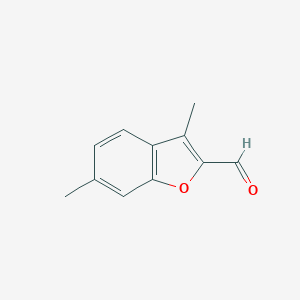

3,6-Dimethyl-1-benzofuran-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

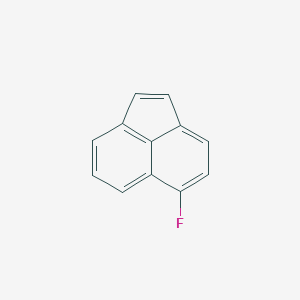

3,6-Dimethyl-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.2 .

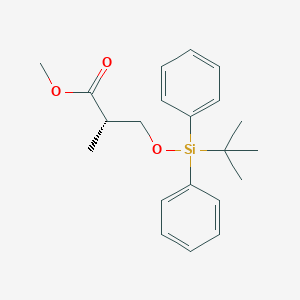

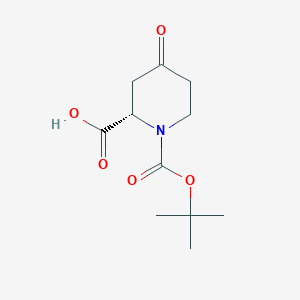

Molecular Structure Analysis

The InChI code for 3,6-Dimethyl-1-benzofuran-2-carbaldehyde is 1S/C11H10O2/c1-7-3-4-9-8(2)11(6-12)13-10(9)5-7/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dimethyl-1-benzofuran-2-carbaldehyde include its molecular weight (174.2) and its molecular formula (C11H10O2) .科学的研究の応用

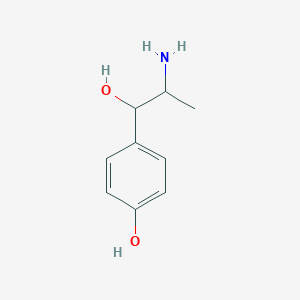

Medicinal Chemistry

3,6-Dimethyl-1-benzofuran-2-carbaldehyde: is a benzofuran derivative, a class of compounds known for their strong biological activities. These activities include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . In medicinal chemistry, this compound could serve as a precursor or a structural motif in the synthesis of pharmaceuticals that harness these properties.

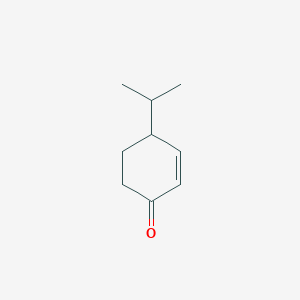

Agriculture

In the agricultural sector, benzofuran derivatives have been explored for their potential use in plant protection and growth regulation . The bioactivity of 3,6-Dimethyl-1-benzofuran-2-carbaldehyde could be harnessed to develop new agrochemicals that protect crops from pests and diseases.

Material Science

Benzofuran compounds are integral in the development of organic materials due to their diverse physicochemical properties3,6-Dimethyl-1-benzofuran-2-carbaldehyde can be utilized in the synthesis of organic conductors, semiconductors, and other materials that require stable, electron-rich aromatic systems .

Environmental Science

The environmental applications of benzofuran derivatives include their use as markers for pollution and as intermediates in the synthesis of compounds that can help in environmental remediation . 3,6-Dimethyl-1-benzofuran-2-carbaldehyde could be studied for its environmental stability and potential role in these applications.

Analytical Chemistry

In analytical chemistry, 3,6-Dimethyl-1-benzofuran-2-carbaldehyde may be used as a standard or reagent in chromatographic analysis and spectrometric methods due to its distinct chemical structure, which can aid in the identification and quantification of complex mixtures .

Biochemistry

The biochemical applications of 3,6-Dimethyl-1-benzofuran-2-carbaldehyde involve its role as a synthetic intermediate in the preparation of bioactive molecules. Its incorporation into larger molecules can be crucial for studying enzyme interactions, receptor binding, and other biochemical pathways .

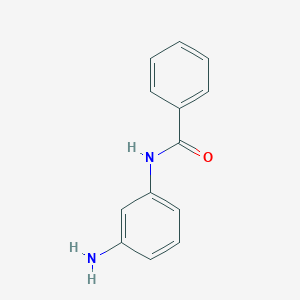

Pharmacology

In pharmacology, the diverse pharmacological activities of benzofuran derivatives make them candidates for drug development3,6-Dimethyl-1-benzofuran-2-carbaldehyde could be a key intermediate in the synthesis of novel therapeutic agents with potential applications in cancer therapy, viral infections, and other diseases .

Organic Synthesis

Finally, in organic synthesis, 3,6-Dimethyl-1-benzofuran-2-carbaldehyde can be used to construct complex organic molecules. Its reactivity allows for various transformations, making it a valuable building block in the total synthesis of natural products and other organic compounds .

Safety and Hazards

将来の方向性

The future directions for research on 3,6-Dimethyl-1-benzofuran-2-carbaldehyde and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Benzofuran compounds have shown potential as pharmaceutical agents due to their diverse biological activities .

作用機序

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been shown to impact a wide range of biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

特性

IUPAC Name |

3,6-dimethyl-1-benzofuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-9-8(2)11(6-12)13-10(9)5-7/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAUZJGALLIUPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406076 |

Source

|

| Record name | 3,6-dimethyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dimethyl-1-benzofuran-2-carbaldehyde | |

CAS RN |

16820-39-6 |

Source

|

| Record name | 3,6-dimethyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

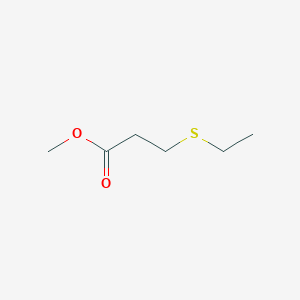

![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)